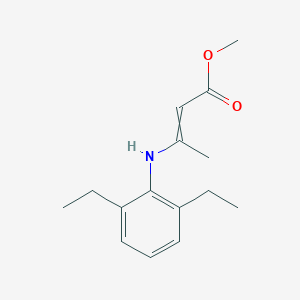
Methyl 3-(2,6-diethylanilino)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,6-diethylanilino)but-2-enoate is an organic compound with a complex structure that includes an ester functional group and an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6-diethylanilino)but-2-enoate typically involves the reaction of 2,6-diethylaniline with methyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the enolate intermediate. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2,6-diethylanilino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,6-diethylanilino)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 3-(2,6-diethylanilino)but-2-enoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The ester group can undergo hydrolysis, releasing the active aniline derivative, which can then participate in further biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Another ester with similar reactivity but different substituents.
Methyl 4-(triphenylarsoranylidene)but-2-enoate: A compound with a similar backbone but different functional groups.
Uniqueness
Methyl 3-(2,6-diethylanilino)but-2-enoate is unique due to the presence of the 2,6-diethylaniline moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
920312-71-6 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
methyl 3-(2,6-diethylanilino)but-2-enoate |
InChI |
InChI=1S/C15H21NO2/c1-5-12-8-7-9-13(6-2)15(12)16-11(3)10-14(17)18-4/h7-10,16H,5-6H2,1-4H3 |
InChI-Schlüssel |
WDDWBOHAPQLKHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)NC(=CC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate](/img/structure/B12623886.png)

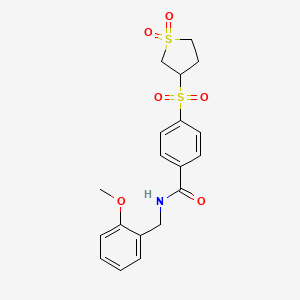
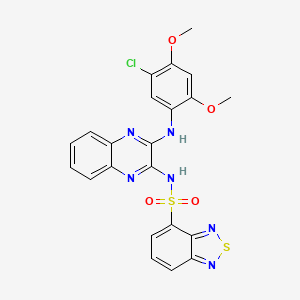
![6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12623930.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B12623932.png)
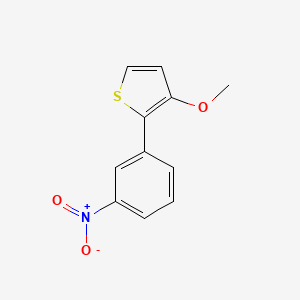
![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime](/img/structure/B12623938.png)
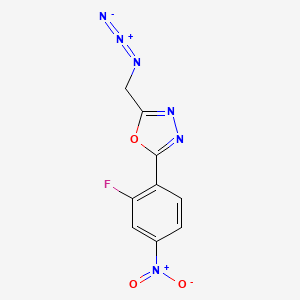

![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)
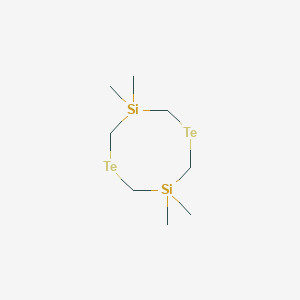

![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)
